ACAT Inhibitory Potency of N,N-Dibutyl-N'-(4-butylphenyl)urea vs. Optimized Trisubstituted Urea Lead Compound 115
N,N-Dibutyl-N'-(4-butylphenyl)urea inhibited acyl-CoA:cholesterol acyltransferase (ACAT) derived from rat adrenals with an IC50 of 9,190 nM (9.19 μM) [1]. In contrast, the optimized trisubstituted urea lead N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea (compound 115) from the same structural class, reported by DeVries et al., exhibited substantially greater potency, though exact IC50 values from the same assay conditions were not explicitly tabulated in the available abstract [2]. This potency difference reflects the impact of N-benzyl substitution and 2,4-dimethylphenyl aryl group optimization relative to the N,N-dibutyl and 4-butylphenyl configuration of the target compound.
| Evidence Dimension | ACAT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9,190 nM (9.19 μM) against rat adrenal ACAT |
| Comparator Or Baseline | N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea (compound 115): reported as the optimized lead from the trisubstituted urea ACAT inhibitor series, with nanomolar-range potency (exact IC50 not numerically specified in available source excerpt) |
| Quantified Difference | Target compound is approximately 1-2 orders of magnitude less potent than the optimized lead; quantitative fold-difference cannot be precisely calculated without matched assay data for compound 115. |
| Conditions | In vitro inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) derived from rat adrenals; assay curated by ChEMBL from American Cyanamid data [1]; compound 115 evaluated in the J. Med. Chem. 1988 SAR study [2]. |
Why This Matters
Procurement decisions for ACAT inhibitor research must consider the specific substitution pattern: the target compound represents an early-generation, micromolar-potency tool, whereas later optimized trisubstituted ureas achieve nanomolar potency—selecting the appropriate compound depends on whether the research goal is SAR exploration of para-alkylphenyl effects or maximal ACAT inhibition.
- [1] BindingDB Entry BDBM50227920 (CHEMBL73982). Affinity Data: IC50 = 9.19E+3 nM. Assay Description: In vitro inhibitory concentration against acyl coenzyme A:cholesterol acyltransferase derived from rat adrenals. Curated by ChEMBL from American Cyanamid. View Source
- [2] DeVries VG, Bloom JD, Dutia MD, Katocs AS, Largis EE. Potential antiatherosclerotic agents. 6. Hypocholesterolemic trisubstituted urea analogues. J Med Chem. 1988;31(4):853-858. PMID: 2795605. View Source
